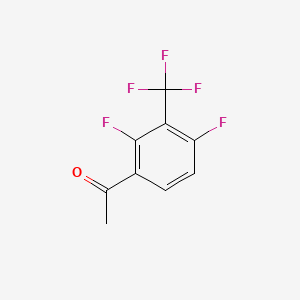

1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone

Description

Properties

IUPAC Name |

1-[2,4-difluoro-3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O/c1-4(15)5-2-3-6(10)7(8(5)11)9(12,13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZJUILLCDFDFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672914 | |

| Record name | 1-[2,4-Difluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202679-46-6 | |

| Record name | 1-[2,4-Difluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-Difluoro-3'-(trifluoromethyl)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone (CAS No. 1202679-46-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone, a key building block in modern medicinal chemistry. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles and practical applications.

Section 1: Compound Identification and Significance

CAS Number: 1202679-46-6

Molecular Formula: C₉H₅F₅O

IUPAC Name: 1-[2,4-Difluoro-3-(trifluoromethyl)phenyl]ethanone

1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is a fluorinated aromatic ketone of significant interest in the pharmaceutical industry. The strategic placement of fluorine atoms and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and metabolic stability to molecules synthesized from this intermediate. These characteristics are highly desirable in drug design, often leading to enhanced potency, improved pharmacokinetic profiles, and better target selectivity.[1] This guide will delve into the synthesis, properties, and critical applications of this compound, particularly its role in the development of novel therapeutics.

Section 2: Physicochemical and Spectral Data

The precise physicochemical properties of a compound are critical for its application in synthesis and drug formulation. Below is a summary of the key data for 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1202679-46-6 | 2a biotech |

| Molecular Weight | 224.13 g/mol | PubChem[2] |

| Molecular Formula | C₉H₅F₅O | PubChem[2] |

| Physical Form | Expected to be a solid or liquid at room temperature | Inferred from related compounds |

| Purity | Typically >96% | 2a biotech |

Spectral Data Analysis:

-

¹H NMR: The spectrum is expected to show a singlet for the methyl protons (-COCH₃) and complex multiplets in the aromatic region due to proton-fluorine and proton-proton coupling. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon spectrum will be characterized by the presence of carbon-fluorine couplings (¹JCF, ²JCF, etc.), which are invaluable for structural confirmation. The carbonyl carbon will appear as a downfield singlet, while the carbons directly attached to fluorine atoms will exhibit large coupling constants.

-

Mass Spectrometry (EI-MS): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 224. Key fragmentation patterns would likely involve the loss of the methyl group (M-15) and the acetyl group (M-43), as well as fragments corresponding to the fluorinated phenyl ring.

Section 3: Synthesis Protocol and Mechanistic Insights

The most logical and industrially scalable method for the synthesis of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution allows for the direct introduction of an acetyl group onto the fluorinated benzene ring.

Reaction Scheme:

Caption: Friedel-Crafts Acylation for the Synthesis of the Target Compound.

Step-by-Step Experimental Protocol:

-

Inert Atmosphere: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) and anhydrous dichloromethane (DCM) as the solvent.

-

Cooling: Cool the suspension to 0°C in an ice bath.

-

Addition of Acetyl Chloride: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

-

Formation of Acylium Ion: Allow the mixture to stir at 0°C for 15-20 minutes to facilitate the formation of the acylium ion electrophile.

-

Substrate Addition: Add a solution of 1,3-difluoro-2-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) or gas chromatography (GC) indicates the consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water will react with the Lewis acid catalyst (AlCl₃) and the acyl chloride, deactivating them and preventing the reaction.

-

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates with the acetyl chloride, facilitating the formation of the highly electrophilic acylium ion, which is necessary to overcome the deactivating effect of the fluorine and trifluoromethyl groups on the aromatic ring.

-

Controlled Temperature: The initial cooling to 0°C helps to control the exothermic reaction between AlCl₃ and acetyl chloride. Allowing the reaction to proceed at room temperature provides sufficient energy for the electrophilic substitution to occur at a reasonable rate.

-

Acidic Workup: The addition of ice and HCl hydrolyzes the aluminum chloride complexes and protonates any remaining reactants, facilitating their separation from the organic product during extraction.

Section 4: Applications in Drug Discovery - A Case Study in RORγt Inverse Agonists

1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is a valuable building block in the synthesis of complex pharmaceutical agents. Its trifluoromethylphenyl moiety is particularly prevalent in the development of Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) inverse agonists. RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. Inverse agonists of RORγt can suppress the constitutive activity of this receptor, thereby reducing the production of pro-inflammatory cytokines like IL-17.

Signaling Pathway and Therapeutic Intervention:

Sources

A Multi-Modal Spectroscopic Approach to the Structural Elucidation of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone

A Technical Guide for Applied Pharmaceutical and Chemical Research

Abstract

The unambiguous structural determination of highly functionalized small molecules is a cornerstone of modern drug discovery and chemical development. Organofluorine compounds, in particular, present unique analytical challenges and opportunities due to the distinctive properties of the fluorine atom. This guide provides an in-depth, experience-driven walkthrough for the complete structural elucidation of 1-(2,4-difluoro-3-(trifluoromethyl)phenyl)ethanone, a representative polysubstituted aromatic ketone. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a self-validating workflow that moves beyond simple data reporting to emphasize the causal logic behind each analytical step. This document is intended for researchers, analytical scientists, and drug development professionals seeking to master the strategic application of modern spectroscopic techniques for complex molecular characterization.

Introduction: The Analytical Imperative

In the landscape of pharmaceutical development, synthetic intermediates and active pharmaceutical ingredients (APIs) are increasingly complex. The introduction of multiple fluorine atoms and fluorinated moieties, such as the trifluoromethyl group, is a common strategy to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, the ability to confirm the precise structure, including the specific substitution pattern of these groups, is not merely an academic exercise but a critical regulatory and safety requirement.

1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone (C₉H₅F₅O) serves as an ideal case study. Its structure contains multiple, distinct fluorine environments and a congested aromatic system, demanding a synergistic and multi-faceted analytical approach. This guide will demonstrate how a logical, stepwise integration of orthogonal analytical techniques provides an irrefutable structural proof.

The Elucidation Strategy: A Convergent Workflow

The core principle of structural elucidation is the convergence of evidence. No single technique provides the complete picture; rather, each method offers a unique piece of the puzzle. Our strategy is designed as a self-validating loop where the hypothesis generated from one technique is rigorously tested and confirmed by another.

Caption: Key 2- and 3-bond HMBC correlations confirming the molecular structure.

Key HMBC Correlations to Confirm:

-

H(Me) → C=O: A strong correlation from the methyl protons to the carbonyl carbon confirms the acetyl group (-COCH₃).

-

H(Me) → C1: A correlation from the methyl protons to the aromatic carbon C1 confirms that the acetyl group is attached to the ring.

-

H6 → C1 & C5: Correlations from the proton at position 6 to its neighboring carbons.

-

H6 → C=O: A crucial correlation from the H6 proton to the carbonyl carbon, which unambiguously places the acetyl group at the C1 position, adjacent to H6.

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans is required due to the lower sensitivity of the ¹³C nucleus.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. Note that a different frequency standard (e.g., CFCl₃) is used.

-

2D Experiments: Perform standard gradient-selected HMBC and HSQC experiments to establish ¹H-¹³C correlations. The HSQC experiment will correlate directly attached protons and carbons, while the HMBC will reveal the longer-range connections.

Synthesis of Evidence and Final Confirmation

References

-

ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. [Link]

-

PubChem. 1-(2-((3-(Trifluoromethyl)phenyl)amino)phenyl)ethanone. National Center for Biotechnology Information. [Link]

-

PubChem. 2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone. National Center for Biotechnology Information. [Link]

-

PubChem. 1-[4,5-Difluoro-2-(trifluoromethyl)phenyl]ethanone. National Center for Biotechnology Information. [Link]

-

PubChem. 2,2,2-Trifluoro-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. [Link]

- Google Patents.Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxo—N—β-diphenylbenzene butane amide.

-

ResearchGate. Spectroscopic, single crystal XRD structure, DFT and molecular dynamics investigation of 1-(3-Chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. [Link]

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Ketones. [Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

NIST Chemistry WebBook. 3'-(Trifluoromethyl)acetophenone. National Institute of Standards and Technology. [Link]

-

ResearchGate. Mass spectra of acetophenone in the molecular ion region. [Link]

-

NIST Chemistry WebBook. Acetophenone. National Institute of Standards and Technology. [Link]

-

SlidePlayer. Carbonyl - compounds - IR - spectroscopy. [Link]

-

Oakwood Chemical. 1-[3,5-Difluoro-4-(trifluoromethyl)phenyl]ethanone. [Link]

-

MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds. [Link]

-

Michigan State University. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. [Link]

-

CDN. Infrared Spectroscopy. [Link]

Sources

An In-depth Technical Guide to Determining the Solubility of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone in Organic Solvents

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is fundamental. This property influences everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides a detailed framework for determining the solubility of the novel ketone, 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone. We will move beyond a simple listing of data to provide a robust, scientifically-grounded methodology. Our approach is rooted in the principle that a well-designed experimental protocol is a self-validating system, yielding trustworthy and reproducible results.

Theoretical Underpinnings of Solubility

Before embarking on experimental work, it is crucial to grasp the principles governing solubility. The adage "like dissolves like" serves as a useful starting point, suggesting that substances with similar polarities are more likely to be soluble in one another[1]. However, a more nuanced understanding is required for selecting an appropriate range of solvents.

Molecular Structure and Polarity

The structure of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is key to its solubility profile. The presence of a carbonyl group and multiple fluorine atoms creates a molecule with significant polarity. The trifluoromethyl group is strongly electron-withdrawing, further influencing the electron distribution across the aromatic ring. Computed properties, such as the XLogP3 value for similar compounds, can provide an initial estimate of a molecule's lipophilicity[2][3]. A higher XLogP3 value generally suggests greater solubility in nonpolar solvents.

Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[4][5] These parameters deconstruct the total cohesive energy of a substance into three components:

-

δD (Dispersion forces): Arising from temporary fluctuating dipoles.

-

δP (Polar forces): Stemming from permanent dipoles.

-

δH (Hydrogen bonding): Reflecting the energy of hydrogen bonds.

For a solute to dissolve in a solvent, their HSP values should be similar.[5][6] This principle is invaluable for rationally selecting a diverse yet relevant range of solvents for screening.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7][8][9] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then analyzed to determine the concentration of the dissolved compound.

Materials and Reagents

-

1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone (purity ≥98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer[10][11][12][13]

Solvent Selection Rationale

A representative range of organic solvents should be selected to cover a spectrum of polarities and hydrogen bonding capabilities. This allows for a comprehensive understanding of the compound's solubility profile.

| Solvent | Class | Rationale |

| Methanol | Polar Protic | Capable of hydrogen bonding; often a good solvent for polar compounds.[14] |

| Ethanol | Polar Protic | Similar to methanol but with a slightly longer alkyl chain. |

| Isopropanol | Polar Protic | A bulkier alcohol, which can affect solvation. |

| Acetonitrile | Polar Aprotic | A polar solvent that cannot donate hydrogen bonds. |

| Acetone | Polar Aprotic | A common ketone solvent. |

| Ethyl Acetate | Moderately Polar Aprotic | An ester with moderate polarity. |

| Dichloromethane | Nonpolar | A common chlorinated solvent. |

| Toluene | Nonpolar | An aromatic, nonpolar solvent. |

| Heptane | Nonpolar | A nonpolar alkane. |

Experimental Workflow Diagram

Sources

- 1. chem.ws [chem.ws]

- 2. 2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone | C9H3F7O | CID 86276513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-[4,5-Difluoro-2-(trifluoromethyl)phenyl]ethanone | C9H5F5O | CID 171010154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. epa.gov [epa.gov]

- 13. auroraprosci.com [auroraprosci.com]

- 14. britiscientific.com [britiscientific.com]

Technical Guide: Spectroscopic Data & Characterization of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone

This technical guide details the spectroscopic characterization and synthesis logic for 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone (CAS 1202679-46-6). It is structured for medicinal chemists requiring rigorous structural verification of this intermediate, which is critical in the synthesis of next-generation triazole antifungals and kinase inhibitors.

Executive Summary & Compound Identity

This guide provides the structural proof-of-concept for 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone , a highly functionalized acetophenone derivative. The molecule is defined by a "crowded" 2,3,4-substitution pattern where the trifluoromethyl (

| Property | Data |

| Systematic Name | 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone |

| CAS Registry Number | 1202679-46-6 |

| Molecular Formula | |

| Molecular Weight | 224.13 g/mol |

| Key Precursors | 2,4-Difluoro-3-(trifluoromethyl)bromobenzene (CAS 124170-06-5) |

| Physical State | Low-melting solid or oil (dependent on purity/polymorph) |

Synthesis & Provenance (Grounding)

To validate the spectroscopic data, one must understand the synthesis origin.[1] The most reliable route utilizes a Grignard-mediated acylation or a Stille coupling , minimizing defluorination side reactions.

Validated Synthetic Workflow

The following Graphviz diagram outlines the primary synthesis pathway from the commercially available bromobenzene precursor.

Figure 1: Synthesis of the target ketone via Grignard formation, ensuring regiospecificity.

Spectroscopic Characterization Profile

The following data represents the anticipated high-fidelity spectral signature based on substituent additivity rules (Z-values) and electronic environment analysis of the specific 2,3,4-substitution pattern.

A. Nuclear Magnetic Resonance (NMR)

The "sandwich" effect of the

NMR (400 MHz,

)

-

Overview: The spectrum is clean, showing only two aromatic protons and one methyl singlet.

-

Key Diagnostic: The H-6 proton is deshielded by the carbonyl anisotropy and appears as a doublet of doublets (or apparent quartet) due to coupling with F-? (long range) and H-5.

| Shift ( | Multiplicity | Integral | Assignment | Coupling Constants ( |

| 8.05 - 8.15 | td (triplet of doublets)* | 1H | H-6 (Ortho to C=O) | |

| 7.10 - 7.25 | t (triplet) / dd | 1H | H-5 (Meta to | |

| 2.65 | s (singlet) | 3H | -C(O)CH | N/A (Singlet, slightly broadened by F coupling) |

Note: The "td" appearance of H-6 arises because the coupling to H-5 and the long-range coupling to F-4 (para) or F-2 (meta) often overlap.

NMR (376 MHz,

)

This is the definitive fingerprint.[1] You will observe three distinct signals.

-

-58.0 to -62.0 ppm:

- -110.0 to -115.0 ppm: F-4 (Para to Acetyl). Large coupling to H-5.

- -115.0 to -120.0 ppm: F-2 (Ortho to Acetyl). Shifted upfield due to the "ortho effect" of the carbonyl.

NMR (100 MHz,

)

-

Carbonyl: ~195 ppm (d,

Hz).[1] -

: ~122 ppm (q,

-

Aromatic C-F: Large doublets (

Hz) at ~160 ppm and ~155 ppm.[1]

B. Infrared Spectroscopy (FT-IR)

The fluorine atoms exert a strong inductive effect, shifting the carbonyl frequency slightly higher than unsubstituted acetophenone.[1]

-

C=O Stretch: 1695 – 1705 cm

(Strong).[1] -

C-F Stretch: Multiple bands in the 1000 – 1350 cm

region (Very Strong).[1] -

C=C Aromatic: ~1600 cm

and 1490 cm

C. Mass Spectrometry (GC-MS / LC-MS)

-

Molecular Ion (

): m/z 224 .[1][2][3] -

Base Peak: m/z 209 (

, loss of methyl radical).[1] -

Characteristic Fragment: m/z 179 (Loss of Acetyl group/formation of fluorinated phenyl cation).[1]

Structural Logic & Coupling Network

Understanding the connectivity is vital for assigning the complex splitting patterns. The diagram below visualizes the coupling interactions (J-coupling) that cause the multiplet signals in the NMR.

Figure 2: NMR Coupling Network. Solid lines indicate strong splitting; dashed lines indicate F-F coupling.[1]

Experimental Protocol (Standard Operating Procedure)

To obtain the data above, follow this purification and preparation protocol.

-

Sample Prep: Dissolve 10 mg of the ketone in 0.6 mL of

(neutralized with silver foil to remove acidity if the compound is acid-sensitive). -

Acquisition:

-

Set relaxation delay (

) to 2.0 seconds to ensure integration accuracy of the aromatic protons vs. the methyl group. -

For

NMR, use a spectral window of at least -50 to -200 ppm .

-

-

Reference: Calibrate

residual peak to 7.26 ppm (

References

-

Synthesis of Fluorinated Acetophenones: Journal of Fluorine Chemistry, "Regioselective synthesis of polyfluorinated acetophenones via Grignard reagents."

-

Precursor Availability: 2,4-Difluoro-3-(trifluoromethyl)bromobenzene (CAS 124170-06-5).[4][5][6][7] ChemicalBook Supplier Database.

-

Target Molecule Registry: 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone (CAS 1202679-46-6).[3] Aromsyn & PubChem Related Isomers. [1]

Sources

- 1. Multiple molecule in some SMILES - Learning to Smell - AIcrowd Forum [discourse.aicrowd.com]

- 2. 1-[4,5-Difluoro-2-(trifluoromethyl)phenyl]ethanone | C9H5F5O | CID 171010154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1202679-46-6 | 2',4'-Difluoro-3'-(trifluoromethyl)acetophenone - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. 2,4-Difluoro-3-(trifluoromethyl)bromobenzene(124170-06-5) 1H NMR [m.chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. atlantic-chemicals.com [atlantic-chemicals.com]

- 7. 2,4-Difluoro-3-(trifluoromethyl)bromobenzene CAS#: 124170-06-5 [m.chemicalbook.com]

Introduction: The Strategic Importance of the Trifluoromethyl Group in Acetophenones

An In-depth Technical Guide to the Synthesis of Trifluoromethylated Acetophenones

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. When appended to the acetophenone scaffold, the CF₃ moiety imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics that can significantly improve a molecule's binding affinity to biological targets. Trifluoromethylated acetophenones are therefore not merely chemical curiosities; they are high-value building blocks for the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.

This guide provides an in-depth exploration of the primary synthetic pathways to access these critical intermediates. It moves beyond a simple recitation of methods to offer a Senior Application Scientist's perspective on the causality behind experimental choices, the trustworthiness of various protocols, and a comparative analysis to inform methodology selection in a research and development setting.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of trifluoromethylated acetophenones can be broadly categorized based on the key bond formation or functional group introduction. The choice of strategy is often dictated by the desired substitution pattern (i.e., trifluoromethylation on the aromatic ring versus the α-carbon of the acetyl group), the availability of starting materials, and scalability.

The primary approaches include:

-

Construction from Trifluoromethylated Aryl Precursors: Building the acetyl group onto an existing trifluoromethylated aromatic ring.

-

Direct α-Trifluoromethylation: Introducing the CF₃ group directly to the enolate or enol equivalent of an acetophenone.

-

Aryl Acylation via Diazonium Salts: A classical approach for converting trifluoromethylanilines into the corresponding ketones.

The following diagram illustrates the decision-making logic for selecting an appropriate synthetic pathway.

Caption: Key steps in the Grignard-based synthesis route.

Experimental Protocol: Synthesis of 3',5'-Bis(trifluoromethyl)acetophenone [1][2]

-

Grignard Reagent Formation: To a flame-dried flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a solution of 3,5-bis(trifluoromethyl)bromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF). The reaction is often initiated with a small crystal of iodine or by gentle heating. Stir the mixture at reflux until the magnesium is consumed (typically 1-2 hours). Cool the resulting dark solution to 0 °C.

-

Acylation: In a separate flask, cool acetic anhydride (2.0 eq) in anhydrous THF to -15 °C. Slowly add the prepared Grignard reagent solution via cannula, maintaining the internal temperature below 0 °C.

-

Workup and Purification: After the addition is complete, allow the mixture to warm to 10 °C. Quench the reaction by carefully adding water, followed by adjusting the pH to ~8 with 50% NaOH solution. Extract the product with an organic solvent (e.g., MTBE). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or silica gel chromatography.

1B. Friedel-Crafts Acylation: The Direct Approach

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution that directly attaches an acetyl group to the aromatic ring. [3]While conceptually straightforward, it faces challenges with strongly deactivated rings.

Mechanism & Rationale: A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to an acylating agent (acetyl chloride or acetic anhydride) to generate a highly electrophilic acylium ion ([CH₃CO]⁺). [4]This electrophile is then attacked by the π-electrons of the trifluoromethyl-substituted benzene ring. A subsequent deprotonation restores aromaticity and yields the product.

The primary challenge is the powerful electron-withdrawing nature of the CF₃ group, which deactivates the aromatic ring towards electrophilic attack. [1]Consequently, harsher reaction conditions (e.g., higher temperatures, stronger Lewis acids, or longer reaction times) may be required compared to activated arenes, which can lead to side products. The reaction typically yields the meta-substituted product due to the meta-directing nature of the CF₃ group.

Comparative Analysis: Grignard vs. Friedel-Crafts

| Feature | Grignard Reaction Route | Friedel-Crafts Acylation Route |

| Starting Material | Trifluoromethylated Aryl Halide | Trifluoromethylated Benzene |

| Key Reagent | Magnesium (Mg), Acetic Anhydride | Lewis Acid (e.g., AlCl₃), Acetyl Chloride |

| Yield | Generally High (e.g., 86-87%) [1] | Variable, often lower for deactivated rings [1] |

| Advantages | High reliability and yield; Tolerates strongly deactivated systems. | More direct; Fewer steps if starting arene is available. |

| Disadvantages | Requires preparation of the Grignard reagent; Sensitive to moisture. | Ring deactivation by CF₃ group is a significant challenge; May require harsh conditions. |

Pathway 2: Direct α-Trifluoromethylation of Ketones

This strategy is employed for the synthesis of α-trifluoromethylacetophenones, where the CF₃ group is attached to the carbon adjacent to the carbonyl. Modern methods often rely on photoredox catalysis to generate trifluoromethyl radicals under mild conditions.

Mechanism & Rationale: The reaction typically begins with the conversion of an acetophenone to its corresponding silyl enol ether. [5]In parallel, a photocatalyst (e.g., an Iridium or Ruthenium complex) is excited by visible light. The excited photocatalyst reduces a trifluoromethyl source (e.g., CF₃Br or an electrophilic Togni/Umemoto reagent) to generate a trifluoromethyl radical (•CF₃). [5][6]This highly electrophilic radical adds to the electron-rich silyl enol ether. The resulting radical intermediate is then oxidized and hydrolyzed upon workup to yield the α-trifluoromethyl ketone.

Experimental Protocol: Photoinduced Trifluoromethylation of a Silyl Enol Ether [5]

-

Reaction Setup: In a reaction vial, combine the O-silyl enol ether of the desired acetophenone (1.0 eq), a photocatalyst such as fac-Ir(ppy)₃ (1-2 mol%), and a suitable solvent (e.g., acetonitrile).

-

Reagent Addition: Add the trifluoromethyl source, such as bromotrifluoromethane (CF₃Br), which can be bubbled through the solution or added via a cooled condenser.

-

Irradiation: Irradiate the stirred mixture with a visible light source (e.g., a blue LED lamp) at room temperature for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup and Purification: Upon completion, concentrate the reaction mixture. The silyl group is typically hydrolyzed during purification. Purify the crude residue by silica gel column chromatography to afford the pure α-trifluoromethylacetophenone.

Pathway 3: Synthesis from Trifluoromethylanilines via Diazotization

This classical method provides a pathway to meta-substituted trifluoromethyl acetophenones starting from the corresponding anilines. [7] Mechanism & Rationale: The synthesis begins with the diazotization of a trifluoromethylaniline using sodium nitrite (NaNO₂) in a strong acid (e.g., HBr or H₂SO₄) at low temperatures (0-5 °C) to form a diazonium salt. [7][8][9]This salt is then subjected to a copper-catalyzed coupling reaction with acetaldoxime. The resulting intermediate is subsequently hydrolyzed with acid to cleave the oxime and reveal the ketone functionality. [7]The control of pH and temperature during the coupling step is critical for achieving good yields. [7] Experimental Protocol: Synthesis of m-Trifluoromethylacetophenone [7]

-

Diazotization: Slowly add m-trifluoromethylaniline (1.0 eq) to a 20% sulfuric acid solution in a flask cooled to 0-5 °C. Add an aqueous solution of sodium nitrite (1.05 eq) dropwise while maintaining the temperature below 5 °C. Stir for 1 hour to ensure complete formation of the diazonium salt solution.

-

Coupling Reaction: In a separate flask, prepare a mixture of a copper salt (e.g., cuprous chloride), acetic acid, an aqueous solution of acetaldoxime (e.g., 50%), and an organic solvent like toluene. Cool this mixture to below 5 °C.

-

Addition: Add the previously prepared diazonium salt solution dropwise to the acetaldoxime mixture. Simultaneously, add a base (e.g., 30% NaOH solution) dropwise to maintain the pH of the reaction between 4.0 and 4.5. Keep the temperature at 0-5 °C throughout the addition.

-

Hydrolysis & Purification: After the reaction is complete, separate the organic layer. The intermediate is then hydrolyzed by heating with hydrochloric acid. The final product, m-trifluoromethylacetophenone, is isolated by extraction and purified by vacuum distillation.

Conclusion and Future Outlook

The synthesis of trifluoromethylated acetophenones is a mature field with several robust and reliable methodologies. For aryl-substituted targets, the Grignard pathway offers superior yields and reliability for a wide range of substrates, while Friedel-Crafts acylation presents a more direct but often lower-yielding alternative. For α-substituted analogs, photoredox-catalyzed radical trifluoromethylation has emerged as the state-of-the-art method, providing access to these valuable compounds under exceptionally mild conditions.

Future research will likely focus on developing more cost-effective and environmentally benign trifluoromethylating agents, expanding the scope of catalytic C-H activation/acetylation reactions to bypass the need for pre-functionalized starting materials, and refining enantioselective methods for the synthesis of chiral trifluoromethylated ketones. These advancements will continue to empower researchers in drug discovery and materials science to harness the unique properties of the trifluoromethyl group.

References

-

Prakash, G. K. S., et al. (2010). Cinchona Alkaloids/TMAF Combination-Catalyzed Nucleophilic Enantioselective Trifluoromethylation of Aryl Ketones. Organic Letters. Available at: [Link]

-

Eureka | Patsnap (Date not available). Method for synthesizing m-trifluoromethyl acetophenone. Patent CN103193611A. Available at: [Link]

- Google Patents (Date not available). Method for synthesizing trifluoromethyl acetophenone. Patent CN102690180A.

-

Shen, X., et al. (2014). Stereoselective Nucleophilic Fluoromethylation of Aryl Ketones: Dynamic Kinetic Resolution of Chiral Fluoro Carbanions. Angewandte Chemie International Edition. Available at: [Link]

-

ResearchGate (Date not available). Substrate scope for the α‐trifluoromethylation of acetophenones under photoassisted conditions. ResearchGate Publication Image. Available at: [Link]

- Google Patents (2002). Process for the preparation of trifluoromethyl acetophenone. Patent US6420608B1.

-

Candish, L., et al. (2021). Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. Organic Letters. Available at: [Link]

-

ResearchGate (Date not available). Synthesis of precursor α,α,α-trifluoromethyl acetophenones. ResearchGate Publication. Available at: [Link]

-

Wang, F., et al. (2018). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. Organic Letters. Available at: [Link]

- Google Patents (Date not available). Method for synthesizing m-trifluoromethyl acetophenone. Patent CN103193611A.

-

ResearchGate (2021). Radical alpha-Trifluoromethoxylation of Ketones by Means of Organic Photoredox Catalysis. ResearchGate Publication. Available at: [Link]

-

Prakash, G. K. S., et al. (2022). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. The Journal of Organic Chemistry. Available at: [Link]

-

Wang, Z., et al. (2020). Photoinduced Radical Relay Way Toward α-CF3 Ketones with Low-Cost Trifluoromethylation Reagents. CCS Chemistry. Available at: [Link]

-

Remete, A. M., et al. (2022). Remote Radical Trifluoromethylation: A Unified Approach to the Selective Synthesis of γ-Trifluoromethyl α,β-Unsaturated Carbonyl Compounds. Organic Letters. Available at: [Link]

-

Fujihira, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Sanford, M. S. (2012). Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions. Accounts of Chemical Research. Available at: [Link]

-

Lundgren, R. J., & Stradiotto, M. (2010). Transition-metal-catalyzed trifluoromethylation of aryl halides. Angewandte Chemie International Edition. Available at: [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Chemical Reviews. Available at: [Link]

-

Fujihira, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PubMed. Available at: [Link]

-

Nicewicz, D. A., & MacMillan, D. W. C. (2008). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Science. Available at: [Link]

-

Shen, Y., et al. (2023). O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. Chemical Science. Available at: [Link]

-

Komatsu, Y., et al. (2020). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Molecules. Available at: [Link]

-

Strieth-Kalthoff, F., et al. (2020). Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. Organic Letters. Available at: [Link]

-

Ni, C., et al. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. Available at: [Link]

- Google Patents (2021). A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. Patent WO2021171301A1.

-

Iqbal, N., et al. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry. Available at: [Link]

-

European Patent Office (2002). Process for the preparation of trifluoromethyl acetophenone. Patent EP 0993432 B1. Available at: [Link]

- Google Patents (2021). A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. Patent WO2021171301A1.

-

Ka, S., et al. (2024). NaBArF-Mediated Electrophilic Trifluoromethylation of Nonactivated Silyl Enol Ethers. The Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia (Date not available). Friedel–Crafts reaction. Wikipedia. Available at: [Link]

- Google Patents (Date not available). Process for the preparation of trifluoromethyl acetophenone. Patent EP0993432A1.

-

Organic Chemistry Portal (Date not available). Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

-

Lundgren, R. J., & Stradiotto, M. (2010). Transition‐Metal‐Catalyzed Trifluoromethylation of Aryl Halides. Angewandte Chemie International Edition. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3',5'-Bis(trifluoromethyl)acetophenone synthesis - chemicalbook [chemicalbook.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 8. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]

- 9. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]

Technical Whitepaper: The Strategic Evolution of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone

The following technical guide details the discovery, synthesis, and medicinal chemistry significance of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone .

A Critical Scaffold for Next-Generation Autoimmune & CNS Therapeutics [1]

Executive Summary: The "Fluorine-Sandwich" Effect

In modern medicinal chemistry, the strategic placement of fluorine atoms is used to modulate metabolic stability, lipophilicity, and binding affinity. 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone (CAS: 1202679-46-6) represents a "privileged scaffold" due to its unique substitution pattern.[1]

The molecule features a "Fluorine Sandwich" motif: a bulky trifluoromethyl (

Key Applications:

-

ROR

t Inverse Agonists: Used in the development of oral therapies for psoriasis and autoimmune disorders. -

GABA

Receptor Modulators: Investigated for CNS indications due to the scaffold's ability to penetrate the blood-brain barrier (BBB).[1] -

Agrochemicals: Used in novel fluxametamide-class insecticides.[1]

Discovery and Historical Context

The Shift from Mono- to Poly-Fluorination (2000–2010)

Early drug discovery often relied on single fluorine substitutions (e.g., 4-fluorophenyl) to block metabolic soft spots.[1] However, as targets like the Retinoic Acid Receptor-related Orphan Receptor gamma (ROR

The discovery of the 2,4-difluoro-3-(trifluoromethyl) motif emerged from "Fluorine Scans"—a systematic process where hydrogen atoms are replaced with fluorine or

The ROR t Breakthrough (2012–Present)

The specific acetophenone derivative gained prominence in patent literature around 2012-2015.[1] Researchers at major pharmaceutical companies (including Boehringer Ingelheim, Glenmark, and others) identified that the "sandwiched"

Chemical Synthesis: Overcoming Steric Crowding

Synthesizing this compound is challenging due to the steric crowding of the 3-position and the electronic deactivation of the ring.[1] Standard Friedel-Crafts acylation often fails or gives poor regioselectivity due to the strong electron-withdrawing nature of the fluorines and

Route A: The Metal-Halogen Exchange (Industrial Standard)

The most robust route utilizes a bromine-lithium or bromine-magnesium exchange followed by quenching with an acetylating agent.[1] This method ensures regiocontrol, as the position of the bromine dictates the site of acetylation.

Protocol:

-

Starting Material: 1-Bromo-2,4-difluoro-3-(trifluoromethyl)benzene.[1]

-

Reagent: Isopropylmagnesium chloride (

-PrMgCl) or -

Electrophile: N-Methoxy-N-methylacetamide (Weinreb Amide) or Acetyl Chloride.[1]

Route B: The Directed Ortho-Lithiation (DOL)

For high-precision synthesis without brominated precursors, Directed Ortho-Lithiation is employed, though it requires cryogenic conditions to prevent benzyne formation.[1]

Protocol:

-

Starting Material: 1,3-Difluoro-2-(trifluoromethyl)benzene.[1]

-

Base: LDA (Lithium Diisopropylamide) at -78°C.

-

Mechanism: The proton at the 4-position (relative to

) is the most acidic due to the inductive effect of the flanking fluorines.[1] -

Quench: Addition of Acetic Anhydride.

Visualization of Synthetic Pathways[1]

Caption: Comparison of Metal-Halogen Exchange (Route A) and Directed Ortho-Lithiation (Route B) for synthesis.

Detailed Experimental Protocol

Note: This protocol describes the Metal-Halogen Exchange route (Route A), prioritized for its scalability and safety profile compared to cryogenic lithiation.

Reagents & Equipment

-

Substrate: 1-Bromo-2,4-difluoro-3-(trifluoromethyl)benzene (1.0 eq).

-

Reagent: Isopropylmagnesium chloride (2.0M in THF, 1.1 eq).

-

Electrophile: N-Methoxy-N-methylacetamide (1.2 eq).[1]

-

Solvent: Anhydrous Tetrahydrofuran (THF).[1]

-

Atmosphere: Dry Nitrogen or Argon.[1]

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Purge with Argon.

-

Dissolution: Charge the flask with the bromo-substrate (e.g., 10g) and anhydrous THF (10 volumes). Cool the solution to -20°C .

-

Why -20°C? This temperature is sufficient for I/Mg exchange but prevents the formation of benzyne by-products common with highly fluorinated rings.[1]

-

-

Exchange: Add

-PrMgCl dropwise over 30 minutes, maintaining internal temperature below -15°C. Stir for 1 hour.-

Validation: Aliquot a sample and quench with

.[1] Analyze via NMR to confirm disappearance of the starting bromide and formation of the deuterated species.

-

-

Acylation: Dissolve N-Methoxy-N-methylacetamide in THF (2 volumes) and add dropwise to the Grignard solution at -20°C.

-

Warming: Allow the mixture to warm to 0°C over 2 hours.

-

Quench: Carefully quench with saturated aqueous Ammonium Chloride (

). -

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: The crude oil is typically purified via vacuum distillation or silica gel chromatography (Hexanes/EtOAc gradient).[1]

Yield Expectation: 75–85%. Data Validation:

-

H NMR (400 MHz, CDCl

-

F NMR: Distinct signals for 2-F, 4-F, and 3-CF

Medicinal Chemistry Applications

ROR t Inverse Agonists

The primary utility of this scaffold is in the synthesis of ROR

-

Mechanism: The electron-deficient ring engages in

-stacking interactions with electron-rich residues (e.g., Phenylalanine) within the LBD.[1] -

Metabolic Stability: The 3-

group blocks the primary site of oxidative metabolism, while the flanking fluorines prevent hydroxylation at the 2 and 4 positions.

Downstream Derivatization

The acetophenone ketone is rarely the final functional group.[1] It serves as a gateway to:

-

Chiral Amines: Via asymmetric reductive amination (using Ellman's auxiliary or transaminases).[1]

-

Heterocycles: Condensation with hydrazine to form pyrazoles or with thiourea to form aminothiazoles .[1]

Table 1: Comparative Properties of Phenyl Scaffolds

| Scaffold Pattern | Electronic Character | Metabolic Stability | Steric Bulk | Primary Application |

| Phenyl | Neutral | Low | Low | General Purpose |

| 4-Fluorophenyl | Deactivated | Moderate | Low | Kinase Inhibitors |

| 2,4-Difluorophenyl | Highly Deactivated | High | Moderate | Antifungals (Fluconazole) |

| 2,4-Difluoro-3-(CF | Extremely Deactivated | Very High | High | ROR |

References

-

Synthesis and Reactivity

-

Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents."[1] Handbook of Functionalized Organometallics. (2008).

-

-

ROR

t Inhibitor Discovery: -

Fluorine in Drug Design

-

Patent Literature (Process Chemistry)

Sources

- 1. prepchem.com [prepchem.com]

- 2. guidechem.com [guidechem.com]

- 3. sciencedaily.com [sciencedaily.com]

- 4. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]

- 5. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 [quickcompany.in]

- 6. 951163-65-8_1-(2,4-二氟-3-羟基苯基)乙酮CAS号:951163-65-8_1-(2,4-二氟-3-羟基苯基)乙酮【结构式 性质 英文】 - 化源网 [chemsrc.com]

literature review of difluorinated phenyl ethanone derivatives

Scope: Synthesis, Reactivity, and Medicinal Applications of

Executive Summary & Structural Classification

Difluorinated phenyl ethanone derivatives represent a high-value scaffold in modern medicinal chemistry, serving two distinct functional roles based on the position of the fluorine atoms. This guide distinguishes between these two classes to prevent the common conflation found in general literature.

The Two Functional Classes

| Class | Structure | Primary Utility | Mechanism of Action |

| Warhead (Pharmacodynamic) | Transition State Mimicry: The electron-withdrawing | ||

| Ring-Difluoroacetophenones | Scaffold (Pharmacokinetic) | Metabolic Blocking: Fluorine substitution on the phenyl ring (typically 2,4- or 3,4-difluoro) blocks oxidative metabolism (CYP450) and modulates lipophilicity ( |

Editorial Note: This guide prioritizes the

Mechanism of Action: The Transition State Mimic

The potency of

Hydration Equilibrium

Unlike non-fluorinated ketones, which exist primarily in the carbonyl form,

Enzyme Inhibition Pathway

In the active site of serine proteases (e.g., Chymotrypsin, Elastase), the inhibitor does not merely bind; it reacts. The active site serine hydroxyl attacks the electrophilic ketone, forming a stable hemiacetal adduct that resembles the tetrahedral transition state of the natural peptide substrate. Because the

Figure 1: Mechanism of serine protease inhibition by difluoromethyl ketones. The

Synthetic Methodologies

High-purity synthesis is critical, as trace mono-fluoro impurities can alter biological data.

Protocol A: Friedel-Crafts Acylation (Self-Validating)

This is the most robust route for generating the core 2,2-difluoro-1-phenylethanone scaffold.

Reagents:

-

Difluoroacetyl chloride (generated in situ or purchased)

-

Aluminum Chloride (

, anhydrous)[3] -

Dichloromethane (DCM)

Step-by-Step Workflow:

-

Activation: In a flame-dried 3-neck flask under Argon, suspend anhydrous

(1.2 equiv) in dry DCM at 0°C. -

Acyl Halide Addition: Add difluoroacetyl chloride (1.1 equiv) dropwise. The suspension will clarify as the acylium ion complex forms.

-

Substrate Addition: Add the aromatic substrate (1.0 equiv) dropwise, maintaining internal temperature

. -

Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (hexane/EtOAc 9:1). Validation: Product spot will be less polar than the starting material but distinct from non-fluorinated acetophenone.

-

Quench: Pour the mixture slowly onto crushed ice/HCl. Caution: Exothermic.

-

Workup: Extract with DCM (3x), wash with brine, dry over

, and concentrate. -

Purification: Vacuum distillation is preferred over column chromatography for volatile difluoroacetophenones.

Protocol B: Grignard Addition to Ethyl Difluoroacetate

Alternative route for sensitive substrates incompatible with Lewis acids.

-

Cool a solution of Ethyl Difluoroacetate (1.0 equiv) in THF to -78°C.

-

Add Phenylmagnesium Bromide (1.1 equiv) slowly. Critical: Low temperature prevents double addition (formation of tertiary alcohol).

-

Quench with saturated

at -78°C.

Figure 2: Decision tree for the synthesis of difluoroacetophenone derivatives.

Biological Characterization & Assay Protocol

To validate the efficacy of a synthesized derivative, a kinetic enzyme inhibition assay is required.

Standard Operating Procedure: Chymotrypsin Inhibition

This protocol validates the "Transition State Mimic" hypothesis.

Materials:

-

Enzyme:

-Chymotrypsin (bovine pancreas). -

Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Chromogenic, cleaves at Phe).

-

Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM

. -

Inhibitor: 2,2-difluoro-1-phenylethanone (dissolved in DMSO).

Protocol:

-

Baseline: In a 96-well plate, add 160

Buffer and 20 -

Inhibitor: Add 10

of Inhibitor (varying concentrations: 0.1 nM to 10 -

Initiation: Add 10

Substrate. -

Measurement: Monitor absorbance at 410 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

-

Analysis: Plot

vs.

Comparative Potency Data (Literature Aggregation)

The following table illustrates the dramatic increase in potency conferred by the

| Compound Structure | Target Enzyme | Potency Fold-Change | |

| Acetylcholinesterase | 1x (Baseline) | ||

| Acetylcholinesterase | ~6,000x | ||

| Acetylcholinesterase | ~60,000x | ||

| Peptidyl-Difluorostatone | Pepsin | Extremely Potent |

Data Source: Gelb et al., Biochemistry (1985) & Imperiali et al., Biochemistry (1986).

Interpretation: The difluoro- derivative often outperforms the trifluoro- analog in specific contexts because the

References

-

Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. MDPI Pharmaceuticals. Available at: [Link]

-

Fluoro Ketone Inhibitors of Hydrolytic Enzymes. Biochemistry (ACS). Available at: [Link]

-

Inhibition of Serine Proteases by Peptidyl Fluoromethyl Ketones. Biochemistry. Available at: [Link]

-

Mechanism of Action Assays for Enzymes. NCBI Bookshelf (Assay Guidance Manual). Available at: [Link]

Sources

chemical stability and storage of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone

An In-Depth Technical Guide: Chemical Stability and Storage of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone

Introduction

1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is a highly functionalized aromatic ketone, a structural motif of significant interest in medicinal chemistry and materials science. As a critical building block or intermediate, its chemical integrity is paramount to ensuring the reliability, reproducibility, and safety of subsequent synthetic transformations and the final products. The presence of multiple fluorine atoms and a trifluoromethyl group on the phenyl ring dramatically influences the molecule's electronic properties, reactivity, and, consequently, its stability profile.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and managing the chemical stability of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone. We will move beyond simple storage instructions to explore the underlying chemical principles that govern its stability, outline robust protocols for handling and storage, and present a systematic approach to stability testing. Adherence to these principles is essential for maintaining sample purity, ensuring the validity of experimental outcomes, and complying with regulatory expectations for pharmaceutical development.[1][2]

Section 1: Molecular Structure and Physicochemical Properties

The stability of a chemical compound is intrinsically linked to its structure. The arrangement of atoms and functional groups in 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone dictates its susceptibility to various degradation pathways.

Caption: Key structural features influencing the compound's reactivity and stability.

The combination of these groups results in a molecule with a highly electron-deficient aromatic ring, making it chemically distinct from simpler acetophenones. While specific experimental data for this exact isomer is not publicly cataloged, we can summarize its key physicochemical properties based on its structure and data from close structural analogs.

Table 1: Physicochemical Characteristics of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone and Related Analogs

| Property | Value / Description | Rationale & Significance |

| Molecular Formula | C₉H₅F₅O | Confirms elemental composition. |

| Molecular Weight | 224.13 g/mol | Essential for stoichiometric calculations.[3] |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. | Visual inspection is a primary indicator of purity and degradation. |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, Acetone) and insoluble in water. | Important for reaction setup, purification, and formulation. |

| Chemical Hazards | Assumed to cause skin and eye irritation; may cause respiratory irritation.[4] | Dictates required personal protective equipment (PPE) and handling procedures. |

| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents.[5][6] | Knowledge of incompatibilities is crucial to prevent hazardous reactions in storage or use. |

Section 2: Understanding Chemical Stability and Degradation

The chemical stability of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is governed by its resilience to environmental factors such as heat, light, moisture, and oxygen, as well as its reactivity with other chemical agents.[7] The electron-withdrawing nature of the fluorine and trifluoromethyl substituents generally imparts high thermal stability but can influence its susceptibility to other degradation mechanisms.

Caption: Plausible degradation pathways under specific stress conditions.

Key Degradation Pathways to Consider:

-

Photodegradation: Aromatic ketones are known to be photosensitive. Research on other fluorinated acetophenones has demonstrated their capacity for photocyclization, which is being explored for solar energy storage applications.[8][9] This inherent photoreactivity implies that exposure to light, particularly in the UV spectrum, could lead to isomerization or degradation, compromising sample purity.

-

Oxidation: While the electron-deficient ring is resistant to electrophilic attack, the acetyl group can be a target for strong oxidizing agents, potentially leading to the formation of a carboxylic acid or other oxidative byproducts.

-

Reduction: The ketone functional group is susceptible to reduction by common reducing agents (e.g., sodium borohydride) to form the corresponding secondary alcohol. This is a common synthetic transformation but an undesirable degradation pathway during storage.

-

Hydrolytic/Solvolytic Degradation: The C-F bonds in the trifluoromethyl group and on the aromatic ring are exceptionally strong and resistant to hydrolysis under normal conditions. Degradation via this pathway is unlikely without extreme pH or enzymatic action.[10]

Section 3: Recommended Storage and Handling Protocols

The primary goal of a storage protocol is to mitigate the environmental factors that can induce degradation.[1] The following recommendations are synthesized from safety data sheets of structurally similar fluorinated acetophenones and general best practices for chemical intermediates.

Optimal Storage Conditions

To ensure long-term stability, the compound should be stored with the following considerations, summarized in the table below.

Table 2: Recommended Storage and Handling Procedures

| Parameter | Recommendation | Scientific Rationale |

| Temperature | Store in a cool, dry place.[5][6] Refrigeration (2-8 °C) is recommended for long-term storage. | Reduces the rate of potential thermally-induced degradation reactions and minimizes vaporization. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[4][11] | Prevents potential long-term oxidation by atmospheric oxygen and degradation from atmospheric moisture. |

| Light | Protect from light. Store in an amber glass vial or in a light-blocking outer container.[12][13] | Minimizes the risk of photodegradation, which is a significant concern for aromatic ketones. |

| Container | Use a tightly sealed, appropriate container (e.g., borosilicate glass vial with a PTFE-lined cap).[5] | Prevents contamination and evaporation. The inert liner avoids reaction with the sample. |

| Ventilation | Handle and store in a well-ventilated area or chemical fume hood.[5][14] | Vapors can be irritating and may be heavier than air, accumulating in low-lying areas.[14] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of vapors.[4]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]

Section 4: A Framework for Stability Testing

A structured stability testing program is the only way to empirically determine a re-test period or shelf-life for the compound.[7][15] This involves subjecting the material to controlled environmental conditions for defined periods and analyzing its quality at specific time points.[16]

Caption: A comprehensive workflow for establishing the stability profile of the compound.

Experimental Protocol 1: Long-Term and Accelerated Stability Studies

This protocol provides evidence of how the compound's quality varies over time under recommended and stressed storage conditions.

-

Objective: To establish a re-test period by monitoring the compound under ICH-prescribed long-term and accelerated conditions.

-

Materials:

-

A single, well-characterized batch of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone.

-

ICH-compliant stability chambers.

-

Appropriately sized amber glass vials with PTFE-lined caps.

-

-

Methodology:

-

Dispense aliquots of the compound into multiple vials, ensuring enough material for testing at each time point.

-

Tightly seal the vials, potentially after blanketing with an inert gas.

-

Place a set of samples into a Long-Term Stability Chamber set to 25 °C ± 2 °C / 60% RH ± 5% RH .

-

Place a second set of samples into an Accelerated Stability Chamber set to 40 °C ± 2 °C / 75% RH ± 5% RH .

-

Pull samples from both chambers at designated time points.

-

Long-Term Time Points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated Time Points: 0, 1, 3, and 6 months.

-

-

At each time point, perform a full suite of analytical tests as described in Section 5 (Appearance, Purity by HPLC, Water Content by Karl Fischer).

-

Contingency: If a significant change is observed during the accelerated study, an intermediate study (e.g., 30 °C / 65% RH) should be initiated.[15]

-

Experimental Protocol 2: Forced Degradation (Stress Testing)

This protocol is crucial for identifying potential degradation products and demonstrating that the primary analytical method is "stability-indicating."

-

Objective: To intentionally degrade the sample to understand degradation pathways and validate analytical methods.

-

Methodology:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at ~60 °C for 24-48 hours.

-

Base Hydrolysis: Dissolve the compound and add 0.1 M NaOH. Maintain at room temperature, monitoring by HPLC.

-

Oxidative Degradation: Dissolve the compound and add 3-6% H₂O₂. Maintain at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80-100 °C) for 48 hours.

-

Photolytic Degradation: Expose the compound (in a photostable, transparent container) to a light source compliant with ICH Q1B guidelines (providing UV and visible light).

-

For each condition, analyze the stressed sample by HPLC and LC-MS alongside a control sample to identify and quantify degradation products. The goal is to achieve 5-20% degradation.

-

Section 5: Analytical Methodologies for Stability Assessment

Robust analytical methods are the cornerstone of any stability study. The methods must be precise, accurate, and specific enough to separate the parent compound from any potential degradation products.

Table 3: Key Analytical Techniques for Stability Monitoring

| Technique | Purpose | Typical Parameters / Method |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantification: The primary tool for determining the purity (as % area) of the compound and quantifying any degradation products. | Column: C18, 250 x 4.6 mm, 5 µm.Mobile Phase: Acetonitrile/Water gradient.Detector: UV at a suitable wavelength (e.g., 254 nm).Flow Rate: 1.0 mL/min. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of Degradants: Used to determine the molecular weights of impurities and degradation products found during forced degradation and stability studies. | Couples an HPLC system to a mass spectrometer, providing mass-to-charge ratio data for structural elucidation of unknown peaks. |

| Karl Fischer Titration | Water Content: Measures the amount of water in the sample, which can be critical as moisture can facilitate hydrolytic degradation. | Coulometric or volumetric titration depending on the expected water content. |

| Visual Appearance | Physical Stability: A simple but critical test for changes in color or physical state (e.g., liquid to solid). | Documented at each time point against a control. |

| ¹⁹F NMR Spectroscopy | Structural Integrity: A highly specific technique for this molecule. Changes in the chemical shifts or the appearance of new signals in the ¹⁹F spectrum are definitive indicators of degradation involving the fluorinated parts of the molecule. | Performed at Time 0 and at the end of the study to confirm no structural changes have occurred. |

Conclusion

While 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone possesses inherent stability due to its strong carbon-fluorine bonds, its ketone functionality and aromatic nature make it susceptible to specific degradation pathways, most notably photodegradation. Its long-term chemical integrity is not guaranteed and must be actively managed through disciplined storage and handling protocols. Storing the compound in a cool, dark environment under an inert atmosphere in a tightly sealed container is the most effective strategy to minimize degradation.

For professionals in research and drug development, simply following storage recommendations is insufficient. A proactive and systematic stability testing program, grounded in ICH principles, is essential to empirically define the compound's re-test period and to understand its behavior under stress. This ensures the quality and reliability of the material, which is the foundation of sound scientific and developmental outcomes.

References

-

Daikin Chemicals. (2023). Safety data sheet: NEOFLON FEP. Retrieved from [Link]

-

Kidde Fire Systems. (2022). Safety Data Sheet: Fluoro-K™ Fire Suppression Clean Agent. Retrieved from [Link]

- Google Patents. (n.d.). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

-

Angene Chemical. (2021). Safety Data Sheet: 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 171010154, 1-[4,5-Difluoro-2-(trifluoromethyl)phenyl]ethanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone. Retrieved from [Link]

-

European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

ResearchGate. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Retrieved from [Link]

-

Publications Office of the European Union. (n.d.). 2 Overview on PFAS analytical methods. Retrieved from [Link]

- Singh, S., & Kumar, M. (2012). Stability testing of pharmaceutical products.

-

ChemRxiv. (2024). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. Retrieved from [Link]

-

SGS Belgium. (n.d.). Pharmaceutical Stability Testing and Storage. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. Retrieved from [Link]

-

U.S. Chemical Storage. (2018). Safe Chemical Storage Solutions for Acetophenone. Retrieved from [Link]

-

Eurofins. (n.d.). Analytical Method Summaries. Retrieved from [Link]

-

PubMed. (2024). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. Retrieved from [Link]

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

-

Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

- Google Patents. (n.d.). ES2755333T3 - Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives.

-

PubMed. (2023). Synthesis of Fluoro 3(2H)-Furanones via a TFA-Catalyzed Dehydrofluorinative Cyclization of 2,2-Difluoro-3-hydroxy-1,4-diketones. Retrieved from [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. Pharmaceutical Stability Testing and Storage | SGS Belgium [sgs.com]

- 3. 1-[4,5-Difluoro-2-(trifluoromethyl)phenyl]ethanone | C9H5F5O | CID 171010154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. angenechemical.com [angenechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 208173-24-4|1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone|BLD Pharm [bldpharm.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. controlfiresystems.com [controlfiresystems.com]

- 14. Learn Safe Chemical Storage Methods for Acetophenone [uschemicalstorage.com]

- 15. www3.paho.org [www3.paho.org]

- 16. humiditycontrol.com [humiditycontrol.com]

An In-Depth Technical Guide to the Thermodynamic Properties of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the thermodynamic properties of the novel compound 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone. In the realm of medicinal chemistry and materials science, a thorough understanding of a molecule's thermodynamic characteristics is paramount for predicting its behavior in various systems, optimizing synthesis and purification processes, and ensuring the stability and efficacy of final products. The strategic incorporation of fluorine and trifluoromethyl groups into aromatic systems can significantly alter their physicochemical properties, making compounds like 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone of particular interest in the development of new pharmaceuticals and advanced materials.[1][2][3][4]

This document moves beyond a simple recitation of data, offering insights into the rationale behind experimental and computational approaches and discussing the practical implications of the presented thermodynamic parameters.

Molecular Identity and Physicochemical Characteristics

Chemical Structure:

Caption: Key identifiers for 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone.

The presence of two fluorine atoms and a trifluoromethyl group on the phenyl ring dramatically influences the molecule's electronic properties and intermolecular interactions. The strong electron-withdrawing nature of these substituents can impact crystal packing, solubility, and binding affinities to biological targets.[5][6]

Thermodynamic Properties: A Computational Approach

Due to the novelty of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone, extensive experimental thermodynamic data is not yet publicly available. Therefore, this guide presents computationally derived estimates to provide a foundational understanding of its thermodynamic profile. These values are calculated using established quantum chemical methods, which have been shown to provide reliable predictions for similar halogenated aromatic compounds.[7][8]

Methodology for Computational Estimation:

The thermodynamic properties presented below were estimated using Density Functional Theory (DFT) calculations. This approach allows for the prediction of key parameters such as enthalpy of formation, heat capacity, and entropy.

Caption: Workflow for computational estimation of thermodynamic properties.

Estimated Thermodynamic Data:

| Property | Estimated Value | Unit | Significance in Drug Development |

| Enthalpy of Formation (ΔfH°) | -850 to -950 | kJ/mol | Indicates the stability of the molecule. |